

Application Notes and Protocols for N-Alkylation of 7-Methoxyquinoline

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Compound of Interest

Compound Name: 7-Methoxyquinoline

Cat. No.: B023528

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of quinoline derivatives is a fundamental transformation in organic synthesis, yielding quaternary quinolinium salts. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as catalysts and fluorescent probes. **7-Methoxyquinoline** is a common scaffold in the development of therapeutic agents, and its N-alkylation allows for the modulation of its physicochemical and pharmacological properties. This document provides a detailed experimental protocol for the N-alkylation of **7-methoxyquinoline**, focusing on the widely used Menshutkin reaction with alkyl halides.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of quinoline derivatives with various alkylating agents, based on established chemical principles and literature precedents.^[1] This data is intended to serve as a guideline for experimental design.

Entry	Alkylating Agent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
1	Methyl Iodide	Acetonitrile	Reflux	12 - 24	>90
2	Ethyl Iodide	Acetonitrile	Reflux	24	85 - 95
3	n-Propyl Bromide	DMF	80 - 100	24 - 48	70 - 85
4	Benzyl Bromide	Acetonitrile	Reflux	8 - 16	>90
5	Allyl Bromide	Dichloromethane	Room Temp	12 - 24	80 - 90

Experimental Protocols

General Protocol for N-Alkylation of 7-Methoxyquinoline

This protocol describes a general procedure for the synthesis of N-alkyl-7-methoxyquinolinium halides via the Menshutkin reaction.^[1]

Materials:

- **7-Methoxyquinoline**
- Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)
- Anhydrous acetonitrile or Dimethylformamide (DMF)
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Standard laboratory glassware for work-up and filtration

- Thin Layer Chromatography (TLC) plates (silica gel)

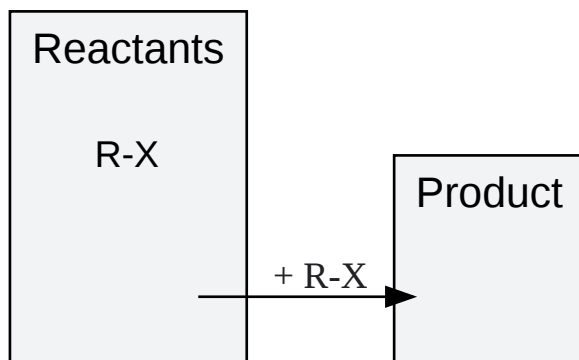
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve **7-methoxyquinoline** (1.0 equivalent) in anhydrous acetonitrile (10-20 mL per gram of quinoline).
- **Addition of Alkylating Agent:** To the stirred solution, add the alkylating agent (1.1 - 1.5 equivalents). If the alkylating agent is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
- **Reaction:** The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by TLC. The reaction time can vary from a few hours to 48 hours depending on the reactivity of the alkyl halide.^[1]
- **Product Isolation:** Upon completion of the reaction, the mixture is cooled to room temperature. The resulting quaternary ammonium salt often precipitates from the solution. If no precipitate forms, diethyl ether can be added to induce precipitation.
- **Purification:** The precipitated product is collected by vacuum filtration and washed with cold diethyl ether to remove any unreacted starting materials.
- **Drying:** The purified N-alkyl-7-methoxyquinolinium halide is dried under vacuum to yield the final product.
- **Characterization:** The structure and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

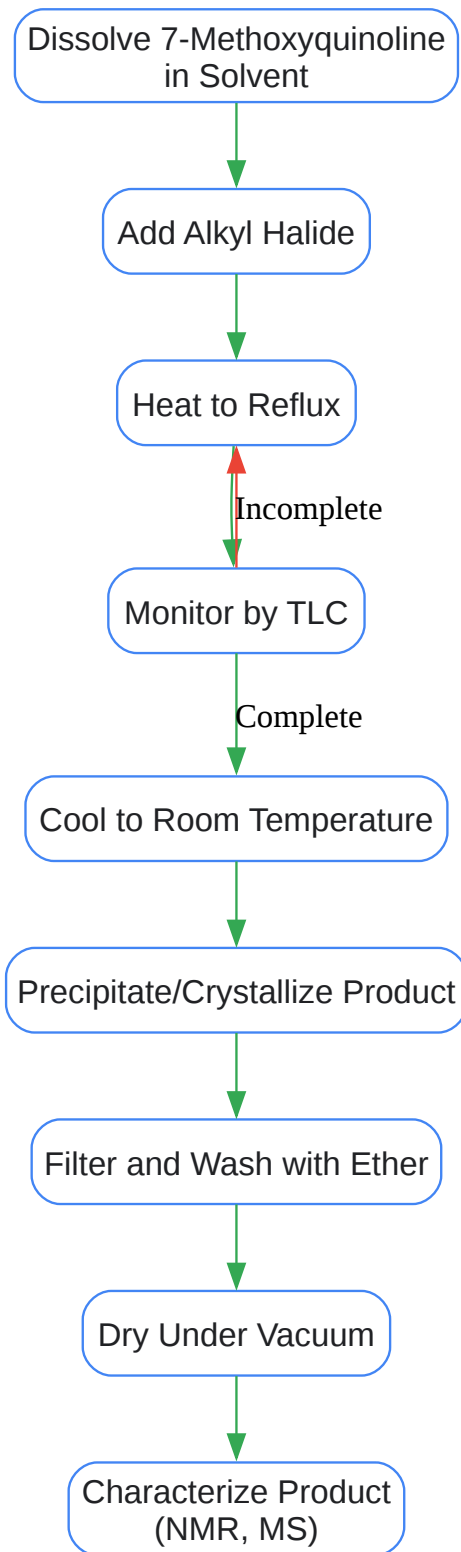
Visualizations

Chemical Transformation

N-Alkylation of 7-Methoxyquinoline



Experimental Workflow for N-Alkylation

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References

- 1. Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines [mdpi.com]
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